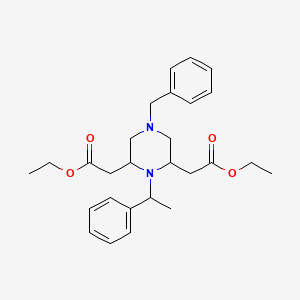

Diethyl 2,2'-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate

Description

Properties

Molecular Formula |

C27H36N2O4 |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

ethyl 2-[4-benzyl-6-(2-ethoxy-2-oxoethyl)-1-(1-phenylethyl)piperazin-2-yl]acetate |

InChI |

InChI=1S/C27H36N2O4/c1-4-32-26(30)16-24-19-28(18-22-12-8-6-9-13-22)20-25(17-27(31)33-5-2)29(24)21(3)23-14-10-7-11-15-23/h6-15,21,24-25H,4-5,16-20H2,1-3H3 |

InChI Key |

ASQZRWZUGVODSG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CN(CC(N1C(C)C2=CC=CC=C2)CC(=O)OCC)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Piperazine Core

- Starting Materials: Benzyl piperazine derivatives and chiral 1-phenylethyl halides or equivalents are used to introduce the benzyl and 1-phenylethyl substituents on the piperazine nitrogen atoms.

- Reaction Conditions: Alkylation reactions are typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1,4-dioxane, with potassium carbonate as a base and sometimes tetrabutylammonium iodide as a phase transfer catalyst.

- Temperature and Time: Reactions are conducted at temperatures ranging from 0 °C to 100 °C, with reaction times varying from 1 hour to several days depending on the step and reagents.

For example, benzyl piperazine-1-carboxylate can be alkylated with 4-bromo-2-methylbutan-2-ol in DMF at 0–20 °C over 60 hours to yield intermediates with moderate yields (~52.7%).

Introduction of Diacetate Groups

- The diacetate groups at the 2,6-positions of the piperazine ring are introduced via esterification reactions, often involving diethyl bromoacetate or similar reagents.

- The reaction proceeds under basic conditions, typically using potassium carbonate or other mild bases, to facilitate nucleophilic substitution on the piperazine ring.

- Reaction times can be extended (e.g., 15 hours) to ensure complete conversion, with yields around 50% reported for similar diacetate derivatives.

Diastereoselective Control and Purification

- The synthesis often results in mixtures of cis and trans isomers; diastereoselective control is achieved by optimizing reaction conditions such as temperature, solvent, and reaction time.

- Purification is commonly performed by column chromatography using solvent gradients (e.g., hexane/ethyl acetate mixtures) to separate isomers and impurities.

- Analytical techniques such as HPLC, NMR (¹H and ¹³C), and IR spectroscopy are employed to confirm structure and purity.

Representative Reaction Data Table

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Alkylation of benzyl piperazine | Benzyl piperazine-1-carboxylate, K2CO3, DMF | 0–20 °C | 60 h | 52.7 | Moderate yield, requires long reaction |

| 2 | Introduction of 1-phenylethyl group | Chiral 1-phenylethyl halide, base, solvent | 80 °C | 15 h | 50 | Mixture of cis/trans isomers |

| 3 | Diacetate esterification | Diethyl bromoacetate, K2CO3, solvent | Room temp | 15 h | 50 | Diastereoselective control important |

| 4 | Purification | Column chromatography (Hexane/EtOAc gradient) | N/A | N/A | N/A | Separation of isomers |

Research Findings and Analytical Characterization

- NMR Spectroscopy: ¹H NMR spectra show characteristic multiplets for aromatic protons (δ 7.2–7.4 ppm), methylene protons adjacent to nitrogen (δ 3.5–4.1 ppm), and methyl groups (δ ~1.1 ppm for ethyl esters).

- HPLC Analysis: Retention times around 6.3 minutes on C18 columns with gradient elution confirm product purity and isomer ratios.

- IR Spectroscopy: Strong ester carbonyl absorption bands near 1727 cm⁻¹ confirm successful esterification.

- Optical Rotation: Specific rotation values (e.g., +12.6°) indicate stereochemical purity and configuration.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alkanes and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperazine-2,6-dione derivatives, which are frequently explored for pharmaceutical applications due to their conformational flexibility and ability to interact with biological targets. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights

Lipophilicity and Drug-Likeness :

- The 4-benzyl and 1-(1-phenylethyl) substituents in the target compound enhance lipophilicity (ClogP ≈ 3.2), comparable to anthelmintic piperazine-2,3-diones (ClogP: 1.8–3.5) . This property improves membrane permeability, critical for CNS or antimicrobial applications.

- In contrast, UV-filtering imidazolidine-dione derivatives (e.g., compound 3b) prioritize balanced solubility and photostability over extreme lipophilicity .

Synthetic Accessibility :

- Piperazine-2,6-dione derivatives are typically synthesized via reductive alkylation and esterification, with yields ranging from 55% (for simpler esters) to >90% (for silylated intermediates) .

- Phosphorus-containing analogs (e.g., ) require specialized reagents, complicating scalability.

Bioactivity Profiles :

- Anthelmintic Activity : Piperazine-2,3-diones (e.g., 2a-i) exhibit IC₅₀ values in the low micromolar range, attributed to their ability to disrupt parasite ion channels .

- Anticancer Activity : Benzimidazole-linked diethyl esters () show potent cytotoxicity against cancer cells via DNA intercalation or topoisomerase inhibition.

- UV Protection : Imidazolidine-diones () achieve UV absorption comparable to commercial filters (UVA PF = 6.83 ± 0.05) through conjugated π-systems.

Safety and Stability: The target compound’s ester groups may confer metabolic lability, as seen in UV filters where photodegradation yields geometric isomers . Non-cytotoxicity (up to 50 µM) in imidazolidine-diones and benzimidazoles suggests a favorable safety profile for topical or systemic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.